Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate

Description

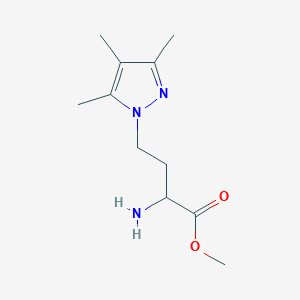

Methyl 2-amino-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound featuring a 3,4,5-trimethylpyrazole moiety linked to a butanoate ester backbone via an amino-substituted aliphatic chain. The pyrazole ring, substituted with three methyl groups, enhances steric bulk and lipophilicity, while the butanoate ester and amino group introduce polar functionality.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-7-8(2)13-14(9(7)3)6-5-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3 |

InChI Key |

FFZDBVORGPHYRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable ester derivative. One common method is the condensation reaction between 3,4,5-trimethyl-1H-pyrazole and methyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with pyrazole derivatives reported in the literature, particularly those synthesized via heterocyclic condensation reactions. Below is a detailed comparison with two analogs from : 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b).

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Key Findings:

Structural Differences: The target compound’s 3,4,5-trimethylpyrazole contrasts with the 3-hydroxy-5-amino substitution in 7a/b. The butanoate ester backbone diverges from the thiophene-carboxamide scaffold in 7a/b, altering electronic properties and solubility.

Functional Group Impact: Compound 7a’s cyano group enhances polarity and reactivity (e.g., hydrogen bonding), whereas the target’s methyl groups favor lipid membrane permeability . Compound 7b’s carboxyethyl ester may offer pH-dependent solubility, similar to the target’s methyl ester, but with distinct steric effects.

Synthetic Accessibility :

- 7a/b were synthesized via one-pot condensation with sulfur, suggesting scalability . The target compound’s synthesis likely requires tailored alkylation/esterification steps, which may complicate yield optimization.

Research Implications and Limitations

- Biological Applications : The hydrophobic trimethylpyrazole in the target could improve blood-brain barrier penetration compared to 7a/b’s polar thiophene derivatives.

- Material Science: The ester-amino linkage may serve as a chelating site for metal coordination, akin to pyrazole-thiophene hybrids in catalysis .

Limitations : The absence of empirical data (e.g., spectroscopic, crystallographic) for the target compound necessitates caution in extrapolating properties from analogs.

Biological Activity

Methyl 2-amino-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₁₉N₃O₂

- Molar Mass : 225.29 g/mol

- CAS Number : 1340345-87-0

This compound is characterized by the presence of an amino group and a methyl ester functional group, which contribute to its reactivity and interaction with biological systems.

Binding Affinity

Preliminary studies indicate that this compound exhibits binding affinity to various biological targets. These interactions are crucial for understanding its mechanisms of action in metabolic pathways and potential therapeutic applications.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives. For instance, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study involving pyrazole derivatives, compounds similar to this compound demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when bioavailable copper was present .

Study on Antibacterial Activity

A comparative study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Compound Name | MIC against MSSA (mg/mL) | MIC against E. coli (mg/mL) |

|---|---|---|

| This compound | 0.125 | 8 |

| Related Compound A | 0.250 | 16 |

| Related Compound B | 0.500 | 32 |

These findings suggest that this compound has promising antibacterial properties that warrant further investigation.

Anti-inflammatory Potential

Another aspect of interest is the anti-inflammatory potential of this compound. Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. For example, a derivative similar to this compound was shown to reduce LPS-induced TNF-alpha release in vitro and in vivo .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Combining appropriate pyrazole derivatives with amino acids or their esters.

- Refluxing Techniques : Using solvents such as ethanol or methanol under reflux conditions to facilitate the reaction.

- Catalytic Methods : Employing catalysts to enhance yield and selectivity during the synthesis process.

These synthetic routes highlight the versatility available for generating this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.